Pcsk9-IN-24
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Overview
Description
Pcsk9-IN-24 is a small molecule inhibitor targeting proprotein convertase subtilisin/kexin type 9 (PCSK9). PCSK9 is a serine protease that plays a crucial role in cholesterol metabolism by promoting the degradation of low-density lipoprotein receptors (LDL-R) on the surface of hepatocytes. By inhibiting PCSK9, this compound helps to increase the number of LDL receptors available to clear low-density lipoprotein cholesterol (LDL-C) from the bloodstream, thereby reducing plasma LDL-C levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pcsk9-IN-24 involves multiple steps, including the formation of key intermediates and their subsequent functionalizationSpecific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the efficiency and safety of the process. This includes optimizing reaction conditions, using cost-effective reagents, and implementing robust purification techniques. Continuous flow chemistry and automated synthesis platforms are often employed to enhance the scalability and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
Pcsk9-IN-24 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, commonly using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide in solvents like acetic acid or dichloromethane.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation using palladium on carbon.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of bases or acids.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups .
Scientific Research Applications
Pcsk9-IN-24 has a wide range of scientific research applications, including:
Mechanism of Action
Pcsk9-IN-24 exerts its effects by binding to the catalytic domain of PCSK9, thereby preventing its interaction with LDL receptors. This inhibition stabilizes the LDL receptors on the surface of hepatocytes, allowing for increased clearance of LDL-C from the bloodstream. The molecular targets and pathways involved include the LDL receptor pathway, cholesterol homeostasis, and lipid metabolism .
Comparison with Similar Compounds
Similar Compounds
Alirocumab: A monoclonal antibody that binds to PCSK9 and prevents its interaction with LDL receptors.
Evolocumab: Another monoclonal antibody with a similar mechanism of action as alirocumab.
Inclisiran: A small interfering RNA that targets PCSK9 mRNA, reducing its expression and subsequent protein levels
Uniqueness of Pcsk9-IN-24
This compound is unique in its small molecule structure, which allows for oral administration and potentially lower production costs compared to monoclonal antibodies. Additionally, its specific binding to the catalytic domain of PCSK9 provides a distinct mechanism of inhibition compared to other PCSK9 inhibitors .
Properties
Molecular Formula |
C36H36Br2N4O6S |
---|---|
Molecular Weight |
812.6 g/mol |
IUPAC Name |
2-[7-[4-[(3Z)-5-bromo-3-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-oxoindol-1-yl]butoxy]-6-methoxy-1-methyl-3,4-dihydro-2H-isoquinolin-1-yl]-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C36H36Br2N4O6S/c1-36(20-32(43)41-35-39-10-13-49-35)26-19-30(29(46-2)17-22(26)8-9-40-36)48-12-5-4-11-42-28-7-6-23(37)18-24(28)25(34(42)45)14-21-15-27(38)33(44)31(16-21)47-3/h6-7,10,13-19,40,44H,4-5,8-9,11-12,20H2,1-3H3,(H,39,41,43)/b25-14- |
InChI Key |
CIRGDNJJYOJQCN-QFEZKATASA-N |
Isomeric SMILES |
CC1(C2=CC(=C(C=C2CCN1)OC)OCCCCN3C4=C(C=C(C=C4)Br)/C(=C/C5=CC(=C(C(=C5)Br)O)OC)/C3=O)CC(=O)NC6=NC=CS6 |
Canonical SMILES |
CC1(C2=CC(=C(C=C2CCN1)OC)OCCCCN3C4=C(C=C(C=C4)Br)C(=CC5=CC(=C(C(=C5)Br)O)OC)C3=O)CC(=O)NC6=NC=CS6 |
Origin of Product |
United States |
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